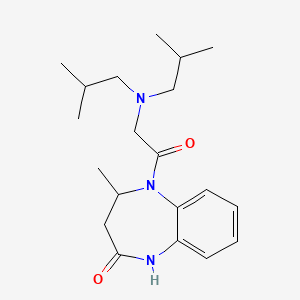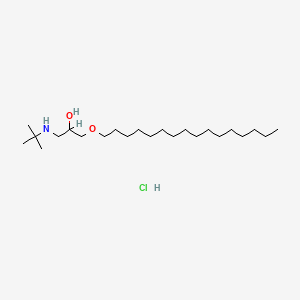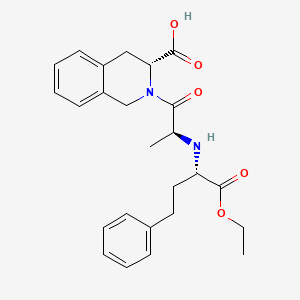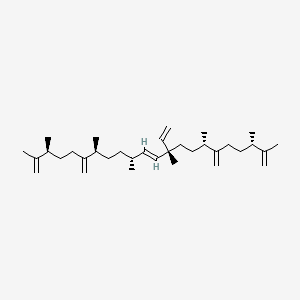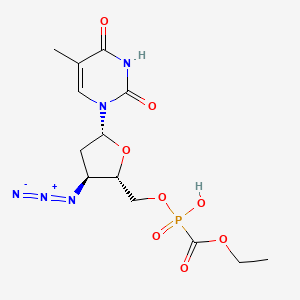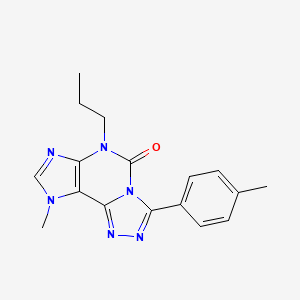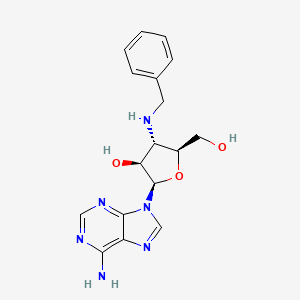
2'-(3,3,5-Trimethyl-hexamethyleneimino)-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification in its structure, particularly the addition of the 3,3,5-trimethyl-hexamethyleneimino group, imparts unique properties to the molecule, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the 3,3,5-Trimethyl-hexamethyleneimino Group: This step involves the reaction of the protected thymidine with a suitable reagent to introduce the 3,3,5-trimethyl-hexamethyleneimino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient reagents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes involved in these processes, leading to its potential antiviral and anticancer effects.
Comparison with Similar Compounds
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): Another thymidine analog used as an antiviral drug.
Stavudine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A cytidine analog used in the treatment of HIV and hepatitis B.
The unique structural modification in 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine distinguishes it from these compounds, potentially offering different biological activities and applications.
Properties
CAS No. |
134935-14-1 |
|---|---|
Molecular Formula |
C19H31N3O4 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(3,3,5-trimethylazepan-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H31N3O4/c1-12-5-6-21(11-19(3,4)8-12)15-7-14(10-23)26-17(15)22-9-13(2)16(24)20-18(22)25/h9,12,14-15,17,23H,5-8,10-11H2,1-4H3,(H,20,24,25)/t12?,14-,15+,17+/m0/s1 |
InChI Key |
AEZQFEBZIDMSFQ-XQKIXBLGSA-N |
Isomeric SMILES |
CC1CCN(CC(C1)(C)C)[C@@H]2C[C@H](O[C@H]2N3C=C(C(=O)NC3=O)C)CO |
Canonical SMILES |
CC1CCN(CC(C1)(C)C)C2CC(OC2N3C=C(C(=O)NC3=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


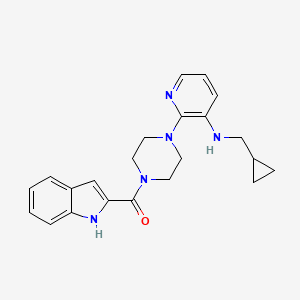
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
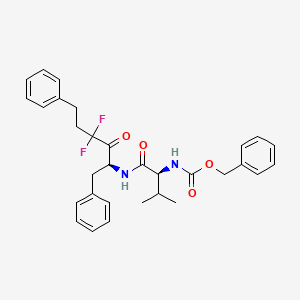
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
